8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core fused with two diketopiperazine rings. The structure features:
- Position 8: A (3,4-dimethylphenyl)sulfonyl moiety, which may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
8-(3,4-dimethylphenyl)sulfonyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-15-3-8-19(13-16(15)2)31(29,30)25-11-9-22(10-12-25)20(27)26(21(28)24-22)14-17-4-6-18(23)7-5-17/h3-8,13H,9-12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZASKLOPSQZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 398.5 g/mol. The structural features include a triazaspiro framework that contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1286718-83-9 |
Antipsychotic Activity
Research indicates that compounds within the triazaspiro[4.5]decane class exhibit significant antipsychotic properties. For instance, a related compound demonstrated efficacy in behavioral pharmacological models predictive of antipsychotic activity while minimizing neurological side effects such as catalepsy in animal studies . This suggests that the structural characteristics of triazaspiro compounds may confer a favorable safety profile.
Prolyl Hydroxylase Inhibition
Another important aspect of this compound's biological activity is its potential as a prolyl hydroxylase (PHD) inhibitor. PHDs play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular responses to low oxygen levels. Inhibitors like this compound have shown promise in treating conditions such as anemia by enhancing erythropoietin production .
The mechanism by which This compound exerts its effects is likely multifaceted:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : As a PHD inhibitor, it may modulate HIF pathways, leading to increased erythropoiesis.
- Structural Stability : The spirocyclic structure enhances its binding affinity and specificity for target sites.
Case Studies and Research Findings
- Antipsychotic Efficacy : A study on related triazaspiro compounds showed that they effectively reduced self-stimulation behaviors in rats at doses lower than those causing catalepsy, indicating a favorable therapeutic window .
- Erythropoietic Activity : Research highlighted the ability of spirohydantoins to upregulate erythropoietin levels significantly in vivo, demonstrating their potential for treating anemia .
Scientific Research Applications
Prolyl Hydroxylase Inhibition
One of the most significant applications of 8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its role as an inhibitor of prolyl hydroxylases (PHDs). PHDs are enzymes that regulate hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels.
Treatment of Anemia
Research has demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones can effectively upregulate EPO levels in vivo. A study indicated that these compounds exhibit robust efficacy as short-acting PHD inhibitors with favorable pharmacokinetic profiles . The ability to modulate EPO production positions this class of compounds as promising candidates for developing new therapies for anemia.
Potential Applications in Oncology
In addition to treating anemia, there is growing interest in the applications of PHD inhibitors in oncology. By stabilizing HIFs, these compounds may enhance tumor growth under hypoxic conditions; however, they could also be leveraged to improve the efficacy of certain cancer therapies that rely on oxygen-sensitive mechanisms.
Case Study 1: Efficacy in Preclinical Models
A comprehensive study evaluated various spirohydantoin derivatives for their ability to inhibit PHD enzymes and promote EPO production in preclinical models. The results showed that specific modifications to the chemical structure significantly enhanced potency and selectivity for PHD inhibition .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Through high-throughput experimentation techniques, researchers conducted a detailed SAR analysis on the triazaspirodecane derivatives. This investigation revealed critical insights into how structural variations influence biological activity, leading to optimized compounds with improved pharmacological profiles .
Table 1: Summary of Key Research Findings on Triazaspirodecane Derivatives
Table 2: Structural Modifications and Their Effects on Activity
| Modification Type | Effect on Activity |
|---|---|
| Sulfonamide Group Addition | Increased binding affinity to PHDs |
| Fluorobenzyl Substitution | Improved pharmacokinetic properties |
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among analogs occur at positions 3 and 8 of the spirocyclic core, significantly affecting pharmacological profiles:
Key Findings from Analog Studies
- Receptor Selectivity: RS102221’s bulky sulfonamide group confers selectivity for 5-HT2C over 5-HT2A/B receptors, critical for minimizing off-target effects in neuropsychiatric applications . The 4-fluorobenzyl group in the target compound may enhance binding to serotonin or dopamine receptors compared to non-fluorinated analogs (e.g., 8-benzyl derivatives) .
- Therapeutic Potential: WASp-targeting SMC #13 demonstrates specificity for hematopoietic cells, highlighting the role of substituent lipophilicity (indenyl group) in tissue selectivity . Compound R6’s pyrrolidinyl-benzyl substituent enables mTOR pathway modulation, suggesting fluorobenzyl groups (as in the target compound) could similarly influence kinase interactions .
Synthetic Flexibility :
Pharmacokinetic and Physicochemical Considerations
- Lipophilicity : Fluorinated benzyl groups (e.g., 4-fluorobenzyl in the target compound) improve blood-brain barrier penetration compared to methoxy or hydroxy analogs .
- Metabolic Stability : Sulfonyl groups (e.g., in RS102221 and the target compound) may reduce oxidative metabolism, enhancing half-life .
- Molecular Weight : Most analogs fall within 400–500 Da, adhering to Lipinski’s rule for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
